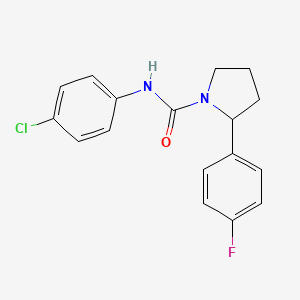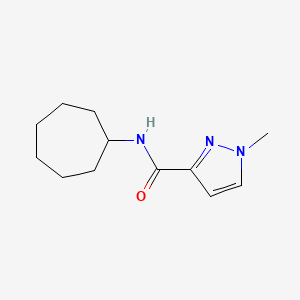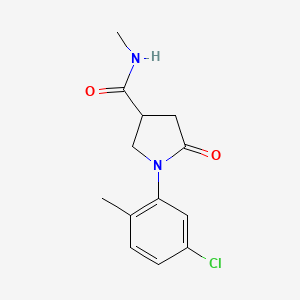
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the pyrrolidine family. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
CPCA binds to the DAT protein and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and behavioral effects. CPCA has also been found to be a partial agonist of the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and protein synthesis.
Biochemical and Physiological Effects:
CPCA has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting a potential role in the treatment of movement disorders such as Parkinson's disease. CPCA has also been found to have anxiolytic and antidepressant-like effects in animal models, indicating potential applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages for lab experiments. It is a highly selective inhibitor of the DAT protein, making it a useful tool for studying the role of dopamine in various physiological and behavioral processes. CPCA is also relatively easy to synthesize and purify, making it accessible to researchers. However, CPCA has some limitations in lab experiments. It has low water solubility, which can limit its use in certain experiments. Additionally, CPCA has been found to be toxic at high doses, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of CPCA. One potential direction is to investigate its potential applications in the treatment of movement disorders such as Parkinson's disease. Another direction is to explore its anxiolytic and antidepressant-like effects and its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to understand the mechanism of action of CPCA and its interactions with other neurotransmitter systems. Finally, the development of more water-soluble derivatives of CPCA could expand its use in various experimental settings.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of the DAT protein and has been found to have various biochemical and physiological effects. CPCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPCA, including its potential use in the treatment of movement disorders and anxiety and depression, and the development of more water-soluble derivatives.
Synthesemethoden
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride and 4-fluorobenzylamine in the presence of pyrrolidine and triethylamine. The resulting product is then purified through recrystallization to obtain CPCA in its pure form. The yield of the synthesis process is typically around 60%.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. CPCA has also been shown to inhibit the uptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-5-9-15(10-6-13)20-17(22)21-11-1-2-16(21)12-3-7-14(19)8-4-12/h3-10,16H,1-2,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMKPXQAJDHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)

![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)

![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)


![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)